molecular formula C5H7BO2S B13569723 B-(2-Thienylmethyl)boronic acid CAS No. 1350512-47-8

B-(2-Thienylmethyl)boronic acid

Cat. No.: B13569723
CAS No.: 1350512-47-8
M. Wt: 141.99 g/mol
InChI Key: PNGCCCYTSUJIJO-UHFFFAOYSA-N
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Description

B-(2-Thienylmethyl)boronic acid is an organoboron compound characterized by a boronic acid group (-B(OH)₂) attached to a 2-thienylmethyl moiety. The thiophene ring, a sulfur-containing heterocycle, imparts distinct electronic and steric properties compared to purely aromatic or aliphatic boronic acids. This compound is of interest in organic synthesis, medicinal chemistry, and materials science due to boronic acids' versatility in forming reversible covalent bonds with diols (e.g., sugars) and their role as enzyme inhibitors or building blocks in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Properties

CAS No.

1350512-47-8

Molecular Formula

C5H7BO2S

Molecular Weight

141.99 g/mol

IUPAC Name

thiophen-2-ylmethylboronic acid

InChI

InChI=1S/C5H7BO2S/c7-6(8)4-5-2-1-3-9-5/h1-3,7-8H,4H2

InChI Key

PNGCCCYTSUJIJO-UHFFFAOYSA-N

Canonical SMILES

B(CC1=CC=CS1)(O)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

B-(2-Thienylmethyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura coupling, the major product is typically a biaryl compound, where the thienyl group is coupled with another aromatic ring .

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Structural and Electronic Properties

Table 1: Key Structural and Electronic Comparisons
Compound Key Substituent pKa (Estimated) Solubility Profile Stability
B-(2-Thienylmethyl)boronic acid Thienylmethyl ~7–8* Moderate (lipophilic) Sensitive to protodeboronation
Phenylboronic acid Phenyl ~8.8–9.2 Low (hydrophobic) Moderate
3-AcPBA Acetylphenyl >9.5 Poor High (ester-protected)
6-Hydroxynaphthalen-2-yl boronic acid Hydroxynaphthyl ~7–8 Moderate (polar group) Moderate
Triazole-substituted boronic acid Triazole ~7–8 Improved (heterocyclic) High

*Inferred from thiophene’s electron-rich nature, which may lower pKa compared to phenyl .

  • Thienyl vs. This could make this compound more effective in biological applications requiring neutral pH conditions.
  • Heterocyclic vs. Aromatic : Triazole-substituted boronic acids (e.g., 1-amido-2-triazolylethaneboronic acid) demonstrate similar inhibitory profiles to phenyl analogs but with improved in vitro activity, suggesting that heterocycles like thiophene may enhance target binding or solubility .
Table 2: Antiproliferative and Enzymatic Inhibition Profiles
Compound Target/Application IC50/Ki Key Finding
Phenanthren-9-yl boronic acid Triple-negative breast cancer (4T1 cells) 0.225 µM High cytotoxicity, solubility challenges
6-Hydroxynaphthalen-2-yl boronic acid 4T1 cells 0.196 µM Potent activity, better solubility
This compound (analogs) Tubulin polymerization (hypothetical) N/A Structural similarity to combretastatin derivatives suggests potential as apoptosis inducers
Phenylboronic acid Glucose sensing N/A Used in carbon dots for glucose detection (sensitivity: 9–900 µM)
  • Anticancer Activity : Aromatic boronic acids like phenanthren-9-yl and 6-hydroxynaphthalen-2-yl derivatives exhibit sub-micromolar IC50 values in breast cancer models, but precipitation issues limit their utility . This compound’s thiophene group may improve solubility compared to purely aromatic analogs, though direct evidence is lacking.
  • Enzyme Inhibition : Boronic acids with bulky substituents (e.g., combretastatin-derived 13c) inhibit tubulin polymerization (IC50 = 21–22 µM) and induce apoptosis . The thienylmethyl group’s spatial hindrance could similarly modulate enzyme interactions.

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